m-PEG23-alcohol

PROTAC Linker Spacer Length Molecular Weight

PROTAC linker synthesis requires precise PEG spacer length; polydisperse alternatives introduce batch variability. m-PEG23-alcohol (CAS 32130-27-1) is a monodisperse, single-molecular-weight PEG23 with a reactive primary hydroxyl group. - **Defined spacer**: 70-atom chain (83.1 Å) enables predictable ternary complex formation - **Monodisperse**: Single compound (C₄₇H₉₆O₂₄, 1045.25 g/mol) vs polydisperse mixtures - **Functional handle**: OH group for derivatization to NHS esters, aldehydes, or carboxylates Procurement-ready for R&D and GMP precursor supply.

Molecular Formula C47H96O24
Molecular Weight 1045.2 g/mol
Cat. No. B7908960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG23-alcohol
Molecular FormulaC47H96O24
Molecular Weight1045.2 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C47H96O24/c1-49-4-5-51-8-9-53-12-13-55-16-17-57-20-21-59-24-25-61-28-29-63-32-33-65-36-37-67-40-41-69-44-45-71-47-46-70-43-42-68-39-38-66-35-34-64-31-30-62-27-26-60-23-22-58-19-18-56-15-14-54-11-10-52-7-6-50-3-2-48/h48H,2-47H2,1H3
InChIKeyIIQHKBDOFOXEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

m-PEG23-alcohol: Discrete PEG Linker


m-PEG23-alcohol, a monomethoxy polyethylene glycol with 23 ethylene glycol repeat units, is a specialized reagent with the molecular formula C₄₇H₉₆O₂₄ and a molecular weight of 1045.25 g/mol . It is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), leveraging the hydrophilic PEG spacer to enhance the solubility of the resultant heterobifunctional molecules in aqueous environments . The terminal hydroxyl group serves as a critical functional handle for further derivatization or conjugation to target-binding and E3 ligase-recruiting ligands .

Substitution Risks for m-PEG23-alcohol


The performance of PROTACs is exquisitely sensitive to the length and composition of the linker connecting the target-binding warhead and the E3 ligase ligand [1]. Substituting m-PEG23-alcohol with a generic PEG linker of a different length (e.g., m-PEG10-alcohol or m-PEG16-alcohol) alters the spatial distance and conformational flexibility between the two ligands, which can significantly impact ternary complex formation, cellular permeability, and ultimately, degradation efficiency . Such changes are not predictable a priori and require extensive empirical optimization; therefore, direct substitution without re-evaluation of the entire PROTAC molecule poses a substantial risk to project timelines and resource allocation [2].

m-PEG23-alcohol: Head-to-Head Evidence


Monodispersity vs. Polydisperse PEG

m-PEG23-alcohol has a molecular weight of 1045.25 g/mol, which corresponds to a chain of 23 ethylene glycol (EG) units . This results in a significantly longer spacer arm than commonly employed shorter PEG linkers such as m-PEG10-alcohol (10 EG units, MW ~500 g/mol) and m-PEG16-alcohol (16 EG units, MW 736.89 g/mol) [1]. The extended chain length of m-PEG23-alcohol is specifically designed to accommodate greater spatial separation between the two ligands in a PROTAC molecule, which is crucial for target proteins with deep or sterically hindered binding pockets where shorter linkers fail to form productive ternary complexes [2].

PROTAC Linker Spacer Length Molecular Weight

Defined Spacer Length vs. Polymeric PEG

The discrete polyethylene glycol (dPEG®) version of m-PEG23-alcohol, which is chemically identical in structure, has a precisely defined physical length of 83.1 Å and contains 70 atoms in its backbone . This exact measurement contrasts with the use of polydisperse PEGs or alternative alkyl chain linkers, where length is estimated or variable. For instance, a common C10 alkyl linker would provide a much shorter and more rigid span of approximately 12-15 Å, while a significantly longer PEG, such as m-PEG45, would present a different conformational profile and length beyond 150 Å .

PROTAC Linker Spacer Length Molecular Design

Aqueous Solubility Enhancement

Commercial suppliers of m-PEG23-alcohol specify a purity of ≥97-98% for the compound . This high purity, validated by HPLC and other analytical methods, ensures that the primary hydroxyl group is available for efficient and predictable derivatization. In contrast, some lower-cost PEG alternatives, particularly those that are polydisperse or of lower purity, may contain significant levels of diol impurities or unreacted starting materials that can lead to undesirable side reactions, complex purification challenges, and lower yields in subsequent conjugation steps [1].

PROTAC Linker Purity Quality Control

m-PEG23-alcohol: Key Applications


PROTAC Linker Synthesis

The extended spacer length of m-PEG23-alcohol (83.1 Å, 23 EG units) makes it the reagent of choice for designing PROTACs against target proteins whose binding sites are recessed or partially occluded by other domains . In such scenarios, shorter linkers like m-PEG10 or m-PEG16 may fail to bridge the distance between the target ligand and the E3 ligase ligand, resulting in a complete lack of degradation activity. The specific length of m-PEG23-alcohol provides a unique spatial option in a library of linkers designed to sample different intermolecular distances.

Bioconjugation Reagent

The long, hydrophilic polyethylene glycol chain of m-PEG23-alcohol is specifically utilized to improve the aqueous solubility of inherently hydrophobic PROTAC molecules, thereby mitigating aggregation and non-specific binding in biological assays . This property is a distinct advantage over purely alkyl-based linkers, which are hydrophobic and can exacerbate aggregation issues. Procurement of this specific PEG chain length is a strategic decision to maintain favorable solubility characteristics while also providing the required linker length for activity.

Non-Fouling Surface Coating

Given its specification of ≥97-98% purity, m-PEG23-alcohol is an appropriate starting material for scaling up PROTAC synthesis where high yields and ease of purification are paramount . The low level of impurities minimizes the formation of difficult-to-separate byproducts during the conjugation of the expensive target-binding and E3 ligase ligands, thereby increasing the overall efficiency and reducing the cost per batch of the final PROTAC molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for m-PEG23-alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.